molecular formula C18H14FN3OS2 B2463010 N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide CAS No. 1421480-70-7

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2463010
CAS No.: 1421480-70-7
M. Wt: 371.45
InChI Key: HZXKNKSWCOJSAG-UHFFFAOYSA-N
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Description

N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H14FN3OS2 and its molecular weight is 371.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analytical Characterization

  • Synthesis Techniques and Differentiation of Isomers : Research has focused on the synthesis and analytical characterization of various compounds related to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide, including the differentiation of isomers and identification of chlorine-containing by-products in synthesis processes (McLaughlin et al., 2016).

  • Chemical Structure Elucidation : Detailed analytical characterizations, including chromatographic, spectroscopic, and mass spectrometric analyses, have been conducted to elucidate the chemical structures of related compounds (Peterlin-Mašič et al., 2000).

Biological Activity

  • Antimicrobial Activities : Compounds with structural similarities have been synthesized and tested for their antimicrobial activity against various pathogens, such as Staphylococcus aureus and Escherichia coli (Ur et al., 2004).

  • Antitumor Activity : Research has also explored the antitumor activity of related compounds. Some synthesized thiazole derivatives have shown significant inhibitory effects on the growth of human tumor cells, highlighting their potential as anti-cancer agents (Ostapiuk et al., 2017).

Fluorescent Dyes Synthesis

  • Color-Tunable Fluorophores : N-Ethoxycarbonylpyrene- and perylene thioamides, structurally related to this compound, have been used in the synthesis of fluorescent dyes displaying a range of fluorescence, highlighting their application in the development of efficient color-tunable fluorophores (Witalewska et al., 2019).

Mechanism of Action

Target of Action

The compound, N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide, belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant Thiazole derivatives are known to interact with various targets inducing biological effects .

Mode of Action

It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles, can influence their pharmacokinetic properties .

Result of Action

Thiazole derivatives are known to induce various biological effects through their interaction with various targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in C-Cl bond . Additionally, the reaction medium, such as water, can influence the design and development of green chemistry technique .

Properties

IUPAC Name

N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3OS2/c1-11-16(9-20-17(23)15-3-2-8-24-15)25-18-21-14(10-22(11)18)12-4-6-13(19)7-5-12/h2-8,10H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXKNKSWCOJSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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